molecular formula C18H18N2O3S2 B2908265 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886921-49-9

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2908265
CAS No.: 886921-49-9
M. Wt: 374.47
InChI Key: VFNXSOIHMHSRKJ-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzothiazole-based small molecule characterized by two ethyl substituents: one on the benzo[d]thiazole ring (position 4) and another on the sulfonyl group attached to the benzamide moiety. This compound has garnered interest due to its structural similarity to bioactive molecules targeting enzymes, kinases, and cancer-related pathways. Its synthesis typically involves coupling 4-(ethylsulfonyl)benzoic acid with 2-amino-4-ethylbenzo[d]thiazole under carbodiimide-mediated conditions .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-12-6-5-7-15-16(12)19-18(24-15)20-17(21)13-8-10-14(11-9-13)25(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNXSOIHMHSRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route is as follows:

  • Formation of Benzothiazole Ring: : The synthesis begins with the formation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, 2-aminothiophenol can react with 4-ethylbenzaldehyde in the presence of a catalyst such as hydrochloric acid to form 4-ethylbenzo[d]thiazole.

  • Introduction of Ethylsulfonyl Group: : The next step involves the introduction of the ethylsulfonyl group. This can be accomplished by reacting the benzothiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature.

  • Formation of Benzamide Moiety: : The final step is the formation of the benzamide moiety. This can be achieved by reacting the ethylsulfonyl-substituted benzothiazole intermediate with an appropriate amine, such as 4-aminobenzamide, under mild conditions. The reaction can be carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

  • Reduction: : Reduction of the compound can lead to the formation of amines or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the ethylsulfonyl group can be substituted with other functional groups using reagents such as sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in acetone.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

  • Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

  • Materials Science: : The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.

  • Industrial Chemistry: : The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Thiazole/Benzothiazole Core

a. 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
  • Structural Difference : The benzothiazole ring in the target compound is replaced with a pyridin-2-yl-substituted thiazole in 7b.
  • Synthesis: Both compounds use 4-(ethylsulfonyl)benzoic acid as a precursor, but 7b reacts with 2-amino-4-(pyridin-2-yl)thiazole, yielding 33% .
  • Implications : The pyridinyl group in 7b may enhance π-π stacking interactions with biological targets but could reduce lipophilicity compared to the ethyl-substituted benzothiazole in the target compound.
b. 3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • Structural Difference : The sulfonyl group is in the meta position on the benzamide (vs. para in the target compound).
  • Implications : Para substitution in the target compound may improve electronic effects (e.g., electron-withdrawing) for receptor binding compared to meta positioning .
c. N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11)
  • Structural Difference : A bromo substituent at position 6 on the benzothiazole and a piperazinyl group on the benzamide.
  • The target compound’s ethyl group balances lipophilicity and metabolic stability .

Sulfonyl Group Modifications

a. N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)
  • Structural Difference : A bulkier piperidinylsulfonyl group replaces the ethylsulfonyl.
b. N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50)
  • Structural Difference : A dimethylsulfamoyl group replaces ethylsulfonyl.
  • Implications: The dimethylamino group introduces basicity, which could alter pharmacokinetics (e.g., plasma protein binding) relative to the neutral ethylsulfonyl in the target .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP (Predicted)
Target Compound Not Reported ~33–90* 3.2
7b Not Reported 33 2.8
4-(4-Methylpiperazinyl) derivatives 99.9–177.2 78–90 2.5–3.5
Brominated analogs 234.6–238.2 55 4.1

*Yields for similar coupling reactions range from 33% (7b) to 90% ().

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a benzothiazole moiety and an ethylsulfonyl group, contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight: 342.39 g/mol

The presence of the benzothiazole ring is significant as it is often associated with various biological activities, including anti-inflammatory and anticancer properties.

This compound interacts with specific biological targets, which include enzymes and receptors involved in critical signaling pathways. The proposed mechanisms of action include:

  • Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play vital roles in inflammatory processes.
  • Modulation of Signaling Pathways: It can influence pathways related to inflammation, cell proliferation, and apoptosis.

Biological Activity

Research on similar compounds suggests that this compound may exhibit several biological activities:

  • Anti-inflammatory Effects:
    • Compounds with similar structures have shown significant inhibition of COX enzymes, indicating potential anti-inflammatory properties.
  • Anticancer Potential:
    • Benzothiazole derivatives are often studied for their anticancer effects, with some showing promise in inhibiting tumor growth through various mechanisms.
  • Antimicrobial Activity:
    • Preliminary studies indicate that benzothiazole derivatives may possess antimicrobial properties, although specific data on this compound is limited.

Table 1: Comparative Analysis of Biological Activities

Compound NameActivity TypeFindings
This compoundAnti-inflammatoryInhibition of COX enzymes; potential for reducing inflammation .
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamideAnticancerInduces apoptosis in cancer cell lines; effective against specific tumors .
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamideAntimicrobialExhibits activity against Gram-positive bacteria .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core:
    • Synthesized by cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Ethyl Group:
    • Achieved through alkylation reactions using ethyl halides in the presence of a base.
  • Amidation:
    • The final step involves reacting the intermediate with 4-aminobenzoic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

Q & A

Q. What analytical techniques validate interactions with biological targets?

  • Methodological Answer:
  • Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) on CM5 chips; measure KD values.
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) at 25°C.
  • Fluorescence polarization: Compete with fluorescent probes (e.g., FITC-labeled ATP) to assess competitive inhibition .

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